

Spectroscopic Profile of 3-Methoxybenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybenzylamine

Cat. No.: B130926

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This technical guide provides a comprehensive overview of the spectral data for **3-Methoxybenzylamine** (CAS No: 5071-96-5), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is crucial for structure elucidation, purity assessment, and quality control.

Data Presentation

The following sections summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-Methoxybenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectral Data for **3-Methoxybenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.21-7.22	Triplet	1H	Ar-H (Position 5)
~6.84-6.85	Multiplet	2H	Ar-H (Positions 4, 6)
~6.75-6.77	Doublet	1H	Ar-H (Position 2)
~3.79-3.82	Singlet	3H	-OCH ₃
~3.75-3.82	Singlet	2H	-CH ₂ -NH ₂
~1.49-1.51	Singlet (broad)	2H	-NH ₂

Solvent: CDCl₃. Frequencies: 89.56 MHz and 399.65 MHz.[\[1\]](#)

Table 2: Predicted ¹³C NMR Spectral Data for **3-Methoxybenzylamine**

Chemical Shift (δ) ppm	Assignment
~159.8	Ar-C (C-O)
~144.0	Ar-C (C-CH ₂ NH ₂)
~129.3	Ar-CH
~120.0	Ar-CH
~113.5	Ar-CH
~112.5	Ar-CH
~55.1	-OCH ₃
~46.5	-CH ₂ NH ₂

Note: Predicted values based on spectral data of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for **3-Methoxybenzylamine**

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H Stretch (Primary Amine - two bands expected)[2]
3100-3000	Medium	C-H Stretch (Aromatic)[3]
3000-2850	Medium	C-H Stretch (Aliphatic -CH ₂ - and -OCH ₃)[3]
1650-1580	Medium	N-H Bend (Primary Amine)[2]
1600-1585, 1500-1400	Medium-Weak	C-C Stretch (In-ring, Aromatic) [3]
1335-1250	Strong	C-N Stretch (Aromatic Amine) [2]
~1260	Strong	C-O Stretch (Aryl Ether)
910-665	Strong, Broad	N-H Wag (Primary Amine)[2]
900-675	Strong	C-H "oop" (Aromatic)[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for **3-Methoxybenzylamine**

m/z	Relative Intensity (%)	Assignment
137	~73	Molecular Ion [M] ⁺
136	100	[M-H] ⁺ (Base Peak)
108	~12	[M-CH ₂ NH] ⁺
106	~45	[M-NH ₃ -CH] ⁺
94	~20	[M-CH ₃ -NH ₂] ⁺
91	~12	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~22	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Methoxybenzylamine**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methoxybenzylamine** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- Transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is approximately 4-5 cm.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 32 scans with a relaxation delay of 1-2 seconds are sufficient.
- For ^{13}C NMR, use a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are generally required to achieve a good signal-to-noise ratio.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H , $\delta = 77.16$ ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methoxybenzylamine**.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid/Thin Film):

- Ensure the KBr salt plates or the ATR crystal are clean and dry.

- Place a small drop of neat **3-Methoxybenzylamine** onto one KBr plate.
- Carefully place a second KBr plate on top to create a thin, uniform liquid film.
- Alternatively, for ATR-FTIR, place a single drop of the sample directly onto the ATR crystal.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The typical spectral range is $4000\text{ to }400\text{ cm}^{-1}$.

Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methoxybenzylamine**, and to assess its purity.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

Sample Preparation:

- Prepare a stock solution of **3-Methoxybenzylamine** at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane).
- Dilute the stock solution to a final concentration of approximately $10\text{ }\mu\text{g/mL}$ for analysis.
- Transfer the final solution to a 2 mL GC autosampler vial.

GC-MS Conditions:

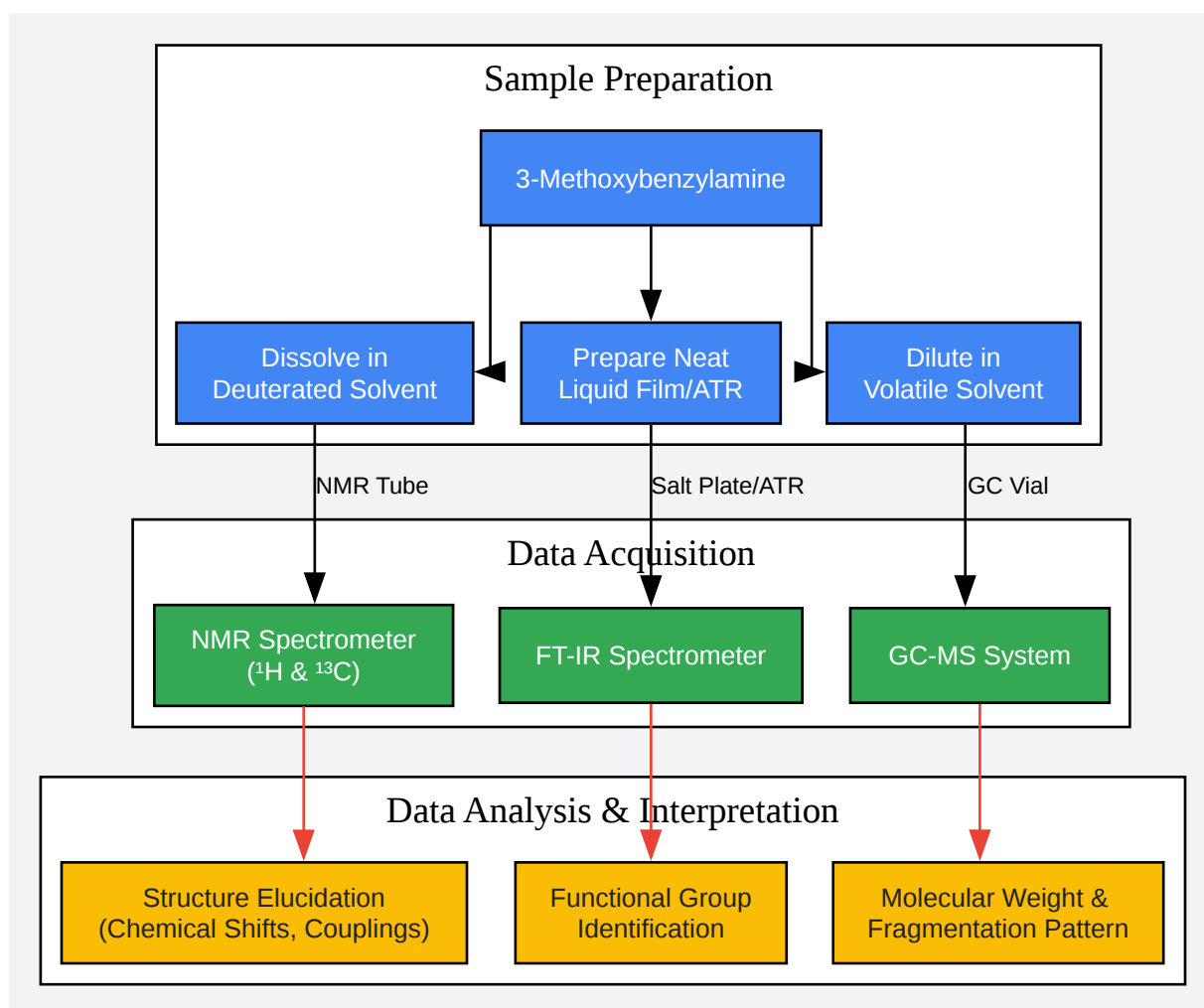
- GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m) is suitable.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μ L in splitless mode.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

Data Analysis:

- Identify the peak corresponding to **3-Methoxybenzylamine** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and the base peak.
- Analyze the fragmentation pattern to confirm the structure.

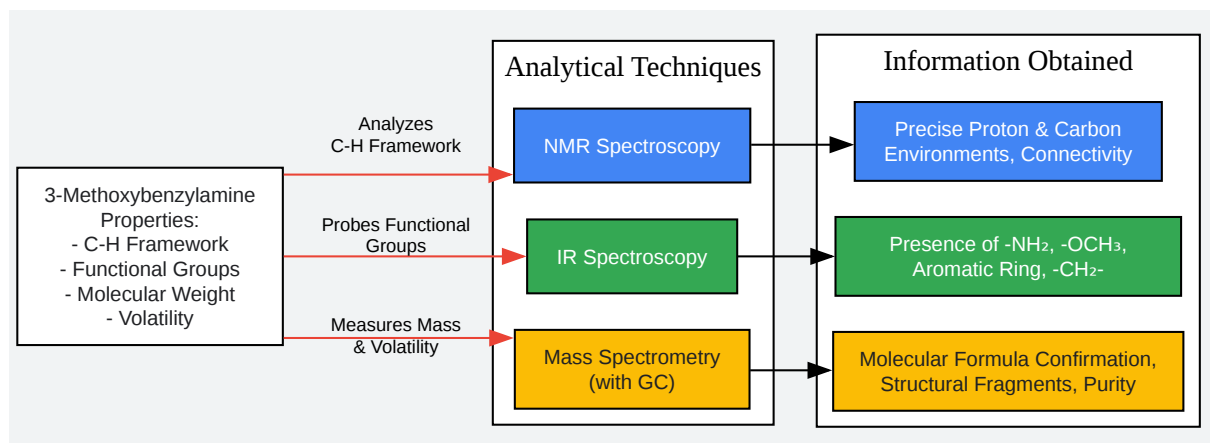
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Methoxybenzylamine**.



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Caption: General workflow for the spectroscopic analysis of **3-Methoxybenzylamine**.



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Caption: Rationale for selecting NMR, IR, and MS for comprehensive analysis.

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